3-(2-Tolyl)-1H-2-benzopyran-1-one
Description
3-(2-Tolyl)-1H-2-benzopyran-1-one is a substituted isocoumarin derivative characterized by a benzopyran-1-one core with a 2-tolyl (ortho-methylphenyl) group at the 3-position. Isocoumarins, including benzopyran-1-one derivatives, are pharmacologically significant due to their antimicrobial, antifungal, and analgesic activities . For example, bis-(1H-2-benzopyran-1-one) derivatives exhibit enhanced bioactivity compared to simpler substituted isocoumarins .
Properties
CAS No. |
73318-30-6 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26g/mol |
IUPAC Name |
3-(2-methylphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3 |
InChI Key |
JPTZKJNNSHXKNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorobenzoyl in 7c) reduce yields compared to electron-donating groups (e.g., methoxy in 7b) .
- Ring Fusion : Fused pyran derivatives (e.g., 8a) exhibit lower melting points, likely due to reduced crystallinity from structural flexibility .
- Bis-Derivatives : Bis-benzopyrans (e.g., 5a) require longer reaction times (18–20 hours) but achieve higher thermal stability (mp = 200°C) .
Table 2: Bioactivity Comparison
Key Findings :
- Bis-benzopyrans (e.g., 5a) demonstrate superior antimicrobial activity compared to mono-substituted derivatives, attributed to increased molecular rigidity and dual binding sites .
- Analgesic activity is prominent in bis-derivatives, suggesting a role for extended π-conjugation in modulating CNS targets .
Physicochemical Properties
Table 3: Spectral and Elemental Analysis
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